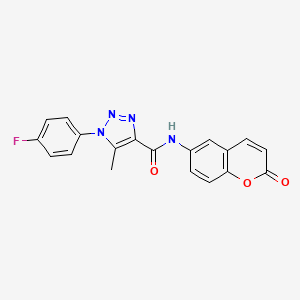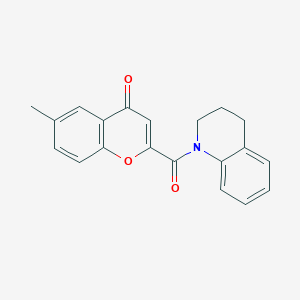
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one is a complex organic compound that combines the structural features of quinoline and chromone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups to the chromone structure .
Scientific Research Applications
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydroquinolin-1(2H)-ylcarbonyl derivatives: These compounds share the quinoline moiety and exhibit similar biological activities.
Chromone derivatives: These compounds share the chromone structure and are known for their diverse pharmacological properties.
Uniqueness
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6-methyl-4H-chromen-4-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13-8-9-18-15(11-13)17(22)12-19(24-18)20(23)21-10-4-6-14-5-2-3-7-16(14)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJLZNMZZWVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)
![1-[3-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]azepane](/img/structure/B6420909.png)
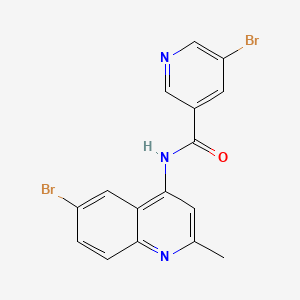
![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)
![2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B6420934.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

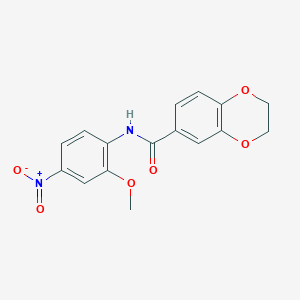
![methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate](/img/structure/B6420968.png)
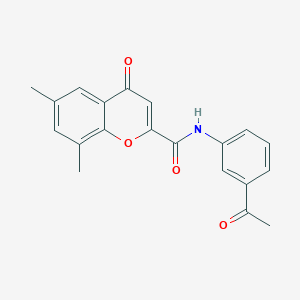
![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)
